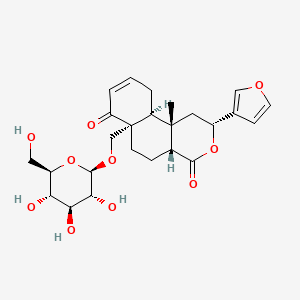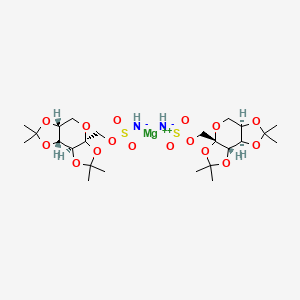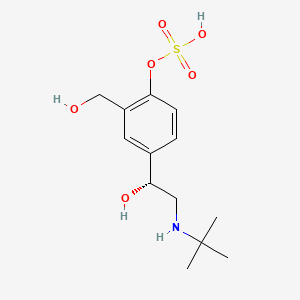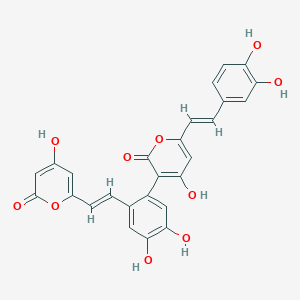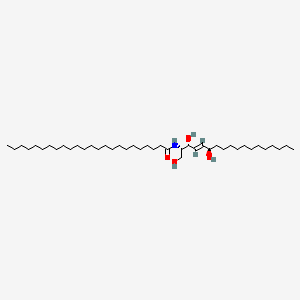
Ceramide 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceramide 8 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining skin barrier function and hydration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceramide 8 can be synthesized through several methods, including traditional chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form this compound .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as metabolic engineering of yeast or bacterial strains to produce ceramides. These methods are considered more environmentally friendly and sustainable compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Ceramide 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction reactions can convert this compound back to its precursor molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents under controlled conditions.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Modified ceramides with different fatty acid chains or sphingosine backbones.
Scientific Research Applications
Ceramide 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of sphingolipids.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.
Mechanism of Action
Ceramide 8 exerts its effects through several mechanisms:
Cell Membrane Structure: this compound is a key component of the lipid bilayer, contributing to membrane stability and integrity.
Cellular Signaling: this compound can activate various signaling pathways, including those involved in apoptosis and cell differentiation.
Skin Barrier Function: In the skin, this compound helps to form a protective barrier that prevents water loss and protects against environmental stressors.
Comparison with Similar Compounds
Ceramide 8 is part of a larger family of ceramides, each with unique properties and functions. Similar compounds include:
Ceramide 1: Known for its role in skin hydration and barrier function.
Ceramide 2: Involved in cellular signaling and apoptosis.
Ceramide 3: Commonly used in skincare products for its moisturizing properties.
Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and sphingosine backbone, which confer distinct biophysical properties and biological functions. Its ability to enhance skin barrier function and retain moisture makes it particularly valuable in dermatological and cosmetic applications .
Properties
CAS No. |
873802-43-8 |
|---|---|
Molecular Formula |
C42H83NO4 |
Molecular Weight |
666.1 g/mol |
IUPAC Name |
N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |
InChI Key |
ZBQZXOVJGDSANU-SPUWTEBASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



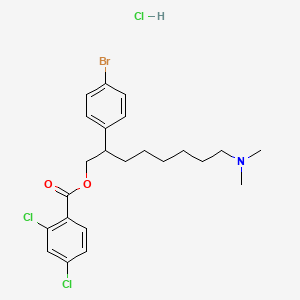
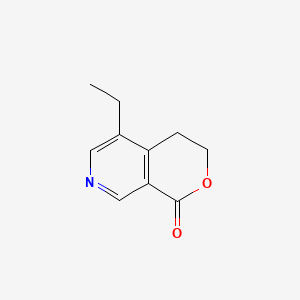
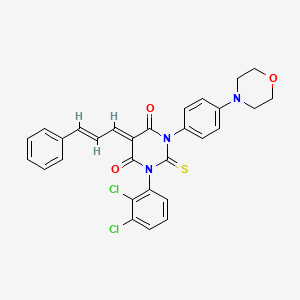
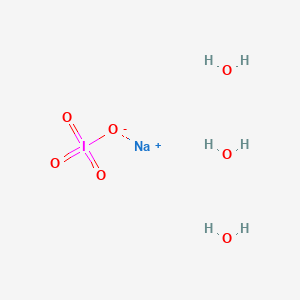
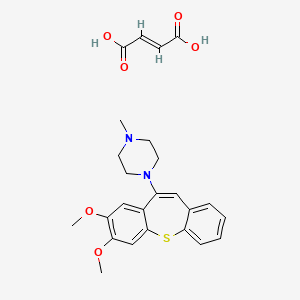
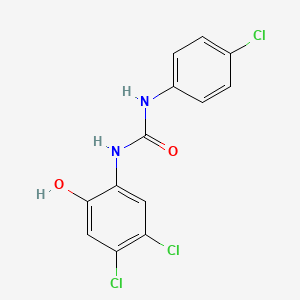
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
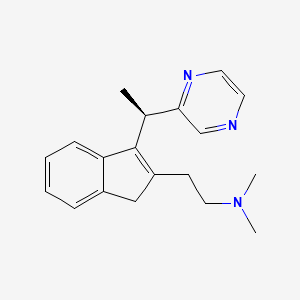
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
